1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate
Description
1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate is a synthetic pyrazolopyridine derivative featuring a cyclopropylethyl substituent at the 1-position, a methyl group at the 4-position of the pyrazole ring, and a 4-methylbenzenesulfonate ester at the 6-position.
Properties
IUPAC Name |
[1-(1-cyclopropylethyl)-4-methylpyrazolo[3,4-b]pyridin-6-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-12-4-8-16(9-5-12)26(23,24)25-18-10-13(2)17-11-20-22(19(17)21-18)14(3)15-6-7-15/h4-5,8-11,14-15H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJHJTIVNJWMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=C(C=NN3C(C)C4CC4)C(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118492 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-6-ol, 1-(1-cyclopropylethyl)-4-methyl-, 6-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929975-64-4 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-6-ol, 1-(1-cyclopropylethyl)-4-methyl-, 6-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929975-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-6-ol, 1-(1-cyclopropylethyl)-4-methyl-, 6-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate typically starts with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as pyrazole and pyridine derivatives. The cyclopropylethyl group is usually introduced via alkylation reactions, and the methyl groups are typically added through methylation processes using reagents like methyl iodide. The final step involves the sulfonation of the pyrazolo[3,4-b]pyridine intermediate with 4-methylbenzenesulfonyl chloride under basic conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods: : On an industrial scale, the production of 1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate may involve the optimization of reaction conditions to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions where the pyrazolo[3,4-b]pyridine core is oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be performed using hydride donors like sodium borohydride, which could reduce any reducible functional groups on the molecule.
Substitution: : The compound can participate in nucleophilic substitution reactions due to the presence of reactive sulfonate esters.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
From oxidation, products may include ketones or carboxylic acids.
Reduction might yield alcohols or alkanes.
Substitution reactions can produce various substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
Chemistry: : The compound is used in organic synthesis as an intermediate for the preparation of more complex molecules. It serves as a building block for the construction of polycyclic structures and other heterocyclic compounds.
Biology: : In biological research, it is used to study enzyme inhibition, given its structural similarity to known enzyme inhibitors. It can also serve as a ligand in binding studies to explore protein-ligand interactions.
Medicine: : It has potential applications in the development of pharmaceutical drugs, particularly for conditions involving dysregulated enzyme activity. Its unique structure allows it to interact with biological targets in a specific manner.
Industry: : In the industrial sector, the compound finds applications in the synthesis of specialty chemicals, including dyes and polymers. It can also be used in the development of agrochemicals for crop protection.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric site, thus preventing the substrate from accessing the enzyme. The pathways involved may include inhibition of signal transduction or interference with metabolic pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The target compound’s cyclopropylethyl group likely increases steric bulk and lipophilicity compared to the propyl group in the analog from . This may enhance membrane permeability but reduce aqueous solubility. The methylsulfonyl group in the pyrazolo[3,4-d]pyrimidine derivative introduces a polar, electron-withdrawing moiety, contrasting with the sulfonate ester’s electron-deficient aromatic system in the target compound.
Molecular Weight and Solubility :
- The target compound’s higher molar mass (~397.49 vs. 359.44 in ) may correlate with reduced solubility in polar solvents, a common challenge for sulfonate esters.
Biological Activity
1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate is a compound that belongs to the pyrazole family, known for their diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H21N3O3S
- Molecular Weight : 371.45 g/mol
- CAS Number : Not specified in the sources, but related compounds have been identified.
Pyrazole derivatives are recognized for their ability to interact with various biological targets, including enzymes and receptors. The compound has shown promising results in several studies:
- Antitumor Activity : Pyrazole derivatives have been extensively studied for their antitumor potential. They exhibit inhibitory activity against key oncogenic pathways such as BRAF(V600E) and EGFR, which are crucial in cancer progression. For instance, studies have demonstrated that certain pyrazole compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic markers .
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This is significant in diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
- Antimicrobial Properties : Research indicates that pyrazole derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of pyrazole derivatives, including the compound of interest.
Case Studies
Several studies highlight the effectiveness of pyrazole derivatives in various biological contexts:
- Breast Cancer Study : A study evaluated the cytotoxic effects of specific pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain compounds induced significant apoptosis, particularly when used in combination with doxorubicin, suggesting a synergistic effect that could enhance therapeutic outcomes for resistant cancer types .
- Inflammation Models : In animal models of inflammation, pyrazole derivatives demonstrated a marked reduction in edema and inflammatory cytokine levels, supporting their potential use in treating inflammatory disorders .
- Antimicrobial Efficacy : A series of experiments assessed the antimicrobial activity of pyrazole compounds against various bacterial strains. Results showed effective inhibition comparable to standard antibiotics, indicating their potential as alternative therapeutic agents .
Q & A
Basic Research: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions with careful control of substituent positioning. For analogous compounds, cyclopropane-containing groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions . Key steps include:
- Reaction Solvents : Use of dimethylformamide (DMF) or toluene under inert atmospheres to prevent oxidation of intermediates .
- Catalysts : Sodium hydride or potassium carbonate for deprotonation during sulfonate ester formation .
- Temperature Control : Maintain reflux conditions (e.g., xylene at 140°C) for cyclization steps, as seen in related pyrazolo-pyrimidine syntheses .
- Purification : Recrystallization from methanol or ethanol to isolate high-purity products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
